molecular formula C28H26N2O7 B112733 Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate CAS No. 52773-66-7

Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate

Cat. No. B112733
CAS RN: 52773-66-7
M. Wt: 502.5 g/mol
InChI Key: YFQGJQWXLNZGIA-DEOSSOPVSA-N
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Description

“Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate” is a complex organic compound. It is related to benzyl carbamate, which is an organic compound with the formula C6H5CH2OC(O)NH2 . Benzyl carbamate can be viewed as the ester of carbamic acid and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water . Benzyl carbamates are used as a protected form of ammonia in the synthesis of primary amines .


Synthesis Analysis

Benzyl carbamate is produced from benzyl chloroformate with ammonia . It is used as a reagent for the nucleophilic introduction of an amino-protected group . A new method for transcarbamation and amidation from benzyl carbamate using potassium carbonate in alcohols under heating condition has been described .


Molecular Structure Analysis

The molecular formula of benzyl carbamate is C8H9NO2 . The compound can be viewed as the ester of carbamic acid and benzyl alcohol .


Chemical Reactions Analysis

Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids . It is also used in the synthesis of aryl carbamates .


Physical And Chemical Properties Analysis

Benzyl carbamate has a density of 1.2±0.1 g/cm3, a boiling point of 318.7±21.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 41.1±0.3 cm3 .

Scientific Research Applications

Synthesis and Chemical Reactions

Research in the synthesis and chemical reactions of pyrrolidinyl and phenylmethyl derivatives provides foundational knowledge for understanding the applications of the compound . Campaigne and Shutske (1974) described the synthesis and oxidation reactions of diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate, a process that involves reacting with oxygen in aqueous base to yield oxidation products. This study indicates the compound's potential in synthesizing diverse pyrrolidine derivatives through oxidation processes Campaigne & Shutske, 1974.

Stereochemistry and Structure Analysis

The stereochemistry and crystal structure analysis of related compounds highlight the importance of chiral centers and stereoselectivity in the synthesis of complex organic molecules. Weber et al. (1995) discussed the crystal structure of a trisubstituted pyrrolidin-2-one derivative, emphasizing the significance of absolute configuration in the lactam ring for the compound's biological activity. This research underscores the intricate relationship between molecular structure and function, which is crucial for the design and synthesis of pharmacologically active compounds Weber et al., 1995.

Catalysis and Reaction Mechanisms

The role of catalysts in promoting intramolecular reactions of carbamates and related structures is another area of significant research interest. Zhang et al. (2006) described the use of a gold(I) catalyst for the intramolecular hydroamination of N-allenyl carbamates, leading to the formation of piperidine derivatives. This study illustrates the compound's relevance in facilitating highly selective and efficient chemical transformations, a crucial aspect of synthetic organic chemistry Zhang et al., 2006.

Heterocyclic Chemistry and Drug Synthesis

In the field of heterocyclic chemistry and drug synthesis, compounds with the pyrrolidinyl and phenylmethyl scaffold are explored for their potential in generating new pharmacologically active molecules. Dmitriev et al. (2014) explored the three-component spiro heterocyclization of pyrrolediones, a method that contributes to the synthesis of complex heterocyclic systems potentially useful in drug development. Such studies highlight the compound's application in the synthesis of novel therapeutic agents Dmitriev et al., 2014.

Safety And Hazards

Benzyl carbamate may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O7/c31-25-15-16-26(32)30(25)37-27(33)24(29-28(34)36-19-22-9-5-2-6-10-22)17-20-11-13-23(14-12-20)35-18-21-7-3-1-4-8-21/h1-14,24H,15-19H2,(H,29,34)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQGJQWXLNZGIA-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=C(C=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=C(C=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200754
Record name Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate
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Molecular Weight

502.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate

CAS RN

52773-66-7
Record name Carbamic acid, [(1S)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-[[4-(phenylmethoxy)phenyl]methyl]ethyl]-, phenylmethyl ester
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Record name Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate
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Record name Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate
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Record name Benzyl (S)-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-[[4-(benzyloxy)phenyl]methyl]ethyl]carbamate
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